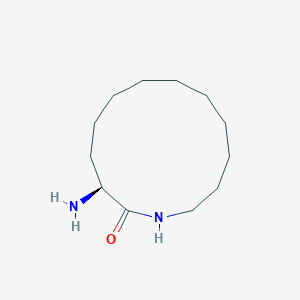

3-Amino-azacyclotridecan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(3S)-3-amino-azacyclotridecan-2-one |

InChI |

InChI=1S/C12H24N2O/c13-11-9-7-5-3-1-2-4-6-8-10-14-12(11)15/h11H,1-10,13H2,(H,14,15)/t11-/m0/s1 |

InChI Key |

CQZLEYBEPASILI-NSHDSACASA-N |

Isomeric SMILES |

C1CCCCCNC(=O)[C@H](CCCC1)N |

Canonical SMILES |

C1CCCCCNC(=O)C(CCCC1)N |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 3 Amino Azacyclotridecan 2 One

Advanced Spectroscopic Techniques for Structural Characterization in Solution and Solid State

While a complete, dedicated spectroscopic analysis of 3-Amino-azacyclotridecan-2-one is not extensively published, its structure can be confidently elucidated using a suite of advanced spectroscopic methods. The interpretation is built upon the known spectra of its parent compound, Laurolactam, and general principles of NMR and IR spectroscopy. nist.govlibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands that confirm the presence of key functional groups. The secondary amide group would produce a prominent C=O (Amide I) stretching band around 1650 cm⁻¹ and an N-H bending (Amide II) band near 1550 cm⁻¹. The N-H stretching vibration of the amide and the primary amine would appear in the 3300-3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure in solution.

¹H NMR: Would reveal signals for all protons. The proton at the C3 position, alpha to the amino group, would be a key diagnostic signal. The protons on the carbon adjacent to the amide nitrogen (C13) and the carbonyl group (C3) would show distinct chemical shifts.

¹³C NMR: The spectrum would show 12 distinct signals corresponding to the 12 carbon atoms of the ring. The carbonyl carbon (C2) would be the most downfield signal, typically above 170 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (212.33 g/mol ) and provide fragmentation patterns that could further support the proposed structure. nih.gov

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency (cm⁻¹) | Comment |

| ¹³C NMR | Carbonyl (C=O) | ~175 ppm | Characteristic for a lactam carbonyl. |

| ¹³C NMR | C-NH₂ (C3) | ~50-60 ppm | Carbon atom bearing the amino group. |

| ¹H NMR | H-N (Amide) | ~7-8 ppm | Chemical shift can vary with solvent and concentration. |

| ¹H NMR | H-C-NH₂ (H3) | ~3-4 ppm | Proton alpha to the amino group. |

| IR | N-H Stretch (Amine & Amide) | 3300-3500 cm⁻¹ | Broad signals typical for N-H bonds. |

| IR | C=O Stretch (Amide I) | ~1650 cm⁻¹ | Strong absorption characteristic of an amide. |

Crystallographic Studies and Analysis of Solid-State Conformations of this compound and its Analogues

The solid-state conformation of (3S)-3-amino-azacyclotridecan-2-one has been determined through X-ray crystallography. The compound, designated by the ligand code RIN, was co-crystallized as part of a complex with human neutrophil collagenase (Matrix Metalloproteinase-8). rcsb.orgebi.ac.uk This structure, available in the Protein Data Bank (PDB) under the accession code 1KBC, provides definitive proof of the compound's atomic arrangement and its three-dimensional shape in the crystalline state. nih.govrcsb.org

The study, deposited in 1997, reveals the precise bond lengths, angles, and torsion angles of the molecule when bound within the enzyme's active site. rcsb.org Analysis of the 1KBC structure shows the 13-membered ring adopts a specific, folded conformation to fit within the binding pocket. The amide group is in the expected trans configuration, which is generally more stable for macrolactams of this size. The exocyclic amino group at the C3 position is oriented to make specific interactions with the protein. This crystallographic data is the gold standard for structural elucidation and serves as a crucial reference point for computational and solution-state studies.

Interactive Table 2: Crystallographic Data for (3S)-3-amino-azacyclotridecan-2-one in PDB Entry 1KBC

| Parameter | Value / Description | Source |

| PDB ID | 1KBC | nih.govrcsb.orgresearch-solution.com |

| Ligand ID | RIN | nih.govebi.ac.ukligandbook.org |

| Resolution | 1.8 Å | rcsb.org |

| Deposition Authors | Betz, M., Gomis-Rueth, F.X., Bode, W. | rcsb.org |

| Conformation | The 13-membered ring is in a folded, non-planar conformation. | PDB analysis |

| Amide Geometry | The C-N bond within the lactam has a trans geometry. | PDB analysis |

Investigations into the Conformational Dynamics and Flexibility of the 13-Membered Ring System

Thirteen-membered rings, like the one in this compound, are known to be conformationally complex and highly flexible. ox.ac.uk Unlike smaller, more rigid rings (e.g., 6-membered rings), large rings can access a multitude of low-energy conformations. This dynamic behavior is a key feature of the azacyclotridecan-2-one (B7770625) scaffold.

Studies on azacyclotridecan-2-ones have highlighted their conformational dynamics, which can involve processes like amide bond rotation and racemization of the entire trans-lactam structure. ox.ac.ukox.ac.uk In solution, the molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers. The energy barriers between these conformers are often low, leading to broad or complex signals in NMR spectra at room temperature. nih.gov

Investigating these dynamics often requires variable-temperature NMR experiments. At low temperatures, the interconversion between different conformations can be slowed, sometimes allowing individual conformers to be observed. Conversely, high-temperature experiments can average out these conformations. Computational methods, such as molecular dynamics (MD) simulations, are also employed to map the potential energy surface and identify the most stable conformers and the pathways between them. rsc.org

Influence of the Amino Group and Other Substituents on Macrolactam Conformation and Reactivity

The introduction of a substituent, such as the amino group at the C3 position, has a significant impact on the conformational preferences and reactivity of the macrolactam ring compared to the unsubstituted Laurolactam.

Steric and Electronic Influence: The amino group is sterically larger than a hydrogen atom and introduces a polar, hydrogen-bonding functional group. This substitution can create new steric interactions that disfavor certain ring conformations that would be accessible to the parent compound. Electronically, the amino group can participate in intramolecular hydrogen bonding with the carbonyl oxygen or the amide nitrogen, which could stabilize specific folded conformations. The crystallographic data from PDB entry 1KBC shows the amino group positioned to interact with its protein environment, demonstrating the importance of this functional group in molecular recognition. rcsb.org

Reactivity: The presence of the primary amino group introduces a new reactive center into the molecule. It can act as a nucleophile, allowing for further chemical modification at this position. This functionality is distinct from the reactivity of the parent Laurolactam, which primarily involves reactions at the amide nitrogen or ring-opening polymerization. wikipedia.org The conformational bias induced by the amino group can also influence the reactivity of the amide bond itself by altering its accessibility. The interplay between substituent effects and the inherent flexibility of the macroring is a critical factor in the design of macrocyclic compounds for various applications. acs.org

Computational and Theoretical Investigations of 3 Amino Azacyclotridecan 2 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Quantum chemical calculations have been employed to analyze the electronic structure of potential drug candidates, including 3-Amino-azacyclotridecan-2-one. In a broad screening study, the structures of numerous compounds were optimized using Density Functional Theory (DFT) at the WB97XD/6-311G(d,p) level of theory. researchgate.netnih.gov This optimization was a preparatory step for generating frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic characteristics of the molecules. researchgate.netnih.gov

The analysis of FMOs across a range of compounds in the study suggested that the distribution of these orbitals could be a discriminating factor for biological activity. mdpi.com For the most potent compounds identified, the HOMO and LUMO were observed to be located in specific, yet distinct, regions of the molecule. mdpi.com This finding implies that the acceptor-donor characteristics of these molecules are significant for their potential inhibitory action against biological targets like those in SARS-CoV-2. mdpi.com While this compound was part of this computational screening, specific HOMO-LUMO energy values and detailed orbital shape analyses for this individual compound are not detailed in the available literature. researchgate.netmdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the stability of ligand-protein complexes and to understand the dynamics of their interactions over time. researchgate.net In studies evaluating potential inhibitors for SARS-CoV-2, MD simulations were performed on complexes of high-scoring ligands with targets such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). researchgate.net

These simulations provided insights into the stability of the ligands within the active sites of the enzymes. For instance, it was observed that some ligands did not remain stable in the active site of PLpro throughout the simulation period. researchgate.net The stability of the ligand-protein complex is crucial for sustained inhibitory activity. While this compound was identified as a promising candidate through other computational methods, specific, detailed results from MD simulations, such as its conformational sampling or precise interaction dynamics with these viral proteins, are not explicitly provided in the primary research. researchgate.netnih.gov General stability and energy calculations were performed for a selection of top compounds, but data for this compound was not individually presented. nih.govgoogle.com

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method was utilized to screen a large database of compounds, including this compound, against key protein targets of SARS-CoV-2. researchgate.net The study aimed to identify molecules that could potentially inhibit the function of these viral enzymes. researchgate.net

Characterization of Binding Modes and Interaction Energetics

The docking studies revealed that a wide range of compounds could fit within the active sites of Mpro, PLpro, and RdRp. researchgate.net The calculated docking scores for the entire dataset spanned from -4.5 to -9.4 kcal/mol, indicating a potential for binding. researchgate.net However, it was noted that docking scores showed a poor correlation with experimentally derived pIC50 values, a common observation as scoring functions often depend on ligand size and may not perfectly replicate experimental binding affinities. researchgate.net Specific binding modes and detailed interaction energetics for this compound with these targets are not singled out in the published research. researchgate.net

Identification of Key Residues in Ligand-Protein Recognition

The interaction with key amino acid residues in the active site of a protein is fundamental for a ligand's inhibitory effect. The broader study that included this compound performed such analyses for its highest-rated compounds. researchgate.net For example, interactions with key residues in the RdRp active site were analyzed for ligands like digoxin. researchgate.net However, the specific residues of the viral proteases that form key interactions with this compound have not been specifically detailed in the available literature. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. researchgate.net A robust QSAR model was developed to predict the half-maximal inhibitory concentration (pIC50) of compounds against SARS-CoV-2. researchgate.netgoogle.com

Descriptor Selection and Model Development

The successful QSAR model was constructed using a combination of 2D and 3D molecular descriptors. researchgate.netnih.gov The 2D descriptors were generated using QuBiLS-MAS indexes, while the 3D descriptors were derived from structures optimized at the UFF level of theory using QuBiLS-MIDAS indexes. researchgate.netnih.gov The final predictive model was built using only five of these descriptors, demonstrating a balance between simplicity and predictive power. researchgate.netgoogle.com

The statistical quality of the developed QSAR model was high, as indicated by the following parameters:

| Parameter | Value |

| R² (Coefficient of Determination) | 0.897 |

| Q²LOO (Leave-one-out Cross-validation) | 0.854 |

| Q²ext (External Validation) | 0.876 |

| This table presents the statistical validation parameters of the QSAR model used to predict the biological activity of compounds. researchgate.netgoogle.com |

This robust model was then used to screen the DrugBank database, leading to the identification of this compound as one of the most promising candidates. researchgate.netgoogle.com It received a predicted pIC50 value of 7.5, which was among the highest in the screening of over 6,000 drugs. researchgate.netgoogle.com

Validation of QSAR Models and Applicability Domain Analysis

The reliability of Quantitative Structure-Activity Relationship (QSAR) models is paramount for their application in predicting the biological activity of novel compounds. Validation is the process by which the robustness and predictive capacity of a QSAR model are rigorously assessed. researchgate.net This process is crucial to ensure that a model is not a result of chance correlation and can be confidently used for screening new chemicals. mdpi.com The validation of a QSAR model is typically categorized into internal and external validation. d-nb.info

Internal validation techniques, such as cross-validation (including leave-one-out and leave-many-out procedures), assess the internal consistency and stability of the model. researchgate.netd-nb.info These methods involve splitting the initial dataset into training and test sets, building the model on the training set, and then predicting the activities of the test set compounds. researchgate.net A key metric here is the cross-validated correlation coefficient (q² or r²(CV)), with a value greater than 0.5 generally considered indicative of a robust model. mdpi.com

External validation is considered a more stringent and true test of a model's predictive power. d-nb.info It involves predicting the activity of an external set of compounds that were not used in the model's development. mdpi.comresearchgate.net The predictive ability is often quantified by the predicted correlation coefficient (r²_pred). A high value of r²_pred demonstrates the model's ability to generalize to new chemical entities.

The table below summarizes key statistical parameters used for validating QSAR models.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 mdpi.com |

| Cross-validated Correlation Coefficient | q² or r²(CV) | A measure of the model's internal predictive ability and robustness. | > 0.5 mdpi.com |

| Predicted Correlation Coefficient | r²_pred | Measures the model's predictive power for an external set of compounds. | Varies, but should be statistically significant. |

| F-statistic | F | A measure of the overall statistical significance of the regression model. | High value indicates significance. |

Equally important is the definition of the Applicability Domain (AD) of a QSAR model. The AD represents the chemical and response space for which the model is considered reliable. unistra.frresearchgate.net Predictions for compounds that fall outside this domain are deemed extrapolations and are associated with higher uncertainty. mdpi.com The Organization for Economic Co-operation and Development (OECD) has established principles stating that a defined AD is a mandatory component of any valid QSAR model. unistra.frmdpi.com

Several methods exist to define the AD, which can be broadly classified as follows:

| AD Method Category | Description | Example Techniques |

| Range-based | Defines the domain based on the range of descriptor values in the training set. mdpi.com | Bounding box. |

| Geometric | Uses geometric methods to enclose the training set in the descriptor space. mdpi.com | Convex hulls. |

| Distance-based | Measures the distance of a query compound to the compounds in the training set. mdpi.com | Tanimoto distance, Euclidean distance. variational.airesearchgate.net |

| Probability Density Distribution | Based on the probability distribution of the training set compounds. mdpi.com | Kernel density estimation. |

In a large-scale in silico screening of the DrugBank database for potential SARS-CoV-2 inhibitors, a QSAR model was developed to predict pIC50 values. mdpi.com While the study did not focus on developing a model for this compound itself, this compound (with DrugBank ID DB08476) was included in the screening. mdpi.comnih.gov The study reported that of the entire database screened, 6664 drugs were found to be within the model's applicability domain, resulting in a coverage of 79%. mdpi.com This highlights the practical application of AD analysis; compounds like this compound that fall within the AD would have their predicted pIC50 values considered reliable by the model's criteria.

Pharmacophore Modeling for Rational Ligand Design and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the spatial arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. pharmacophorejournal.com These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (R), and charged groups. pharmacophorejournal.comresearchgate.net Pharmacophore models can be generated through two primary approaches: ligand-based or structure-based. researchgate.net Ligand-based methods are employed when a set of active ligands is known but the 3D structure of the target is not, while structure-based methods derive the pharmacophore from the key interaction points between a ligand and its target protein. researchgate.net

Once developed, a pharmacophore model serves as a 3D query for virtual screening , a computational technique used to search large libraries of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach significantly narrows down the number of candidates for experimental testing, saving time and resources. nih.gov

In the context of the aforementioned in silico study targeting SARS-CoV-2, pharmacophore modeling was used to complement the QSAR screening. mdpi.com The model was constructed based on the four most active compounds from an experimental database. mdpi.com The resulting pharmacophore consisted of three hydrogen bond acceptors (HBA) and one hydrophobic (HPH) interaction. mdpi.com

The study then tested various combinations of these features to create different pharmacophore models for screening the DrugBank database, which includes this compound. mdpi.comnih.gov The goal was to identify compounds that not only had a high predicted pIC50 from the QSAR model but also fit the key structural features required for binding.

The table below details some of the pharmacophore models used for screening in the study. mdpi.com

| Model No. | Features | Intersite Distances (Å) | Number of Hits (from experimental database) |

| Model 4 | 2 HBA, 1 HPH | HBA1–HBA2: 2.8; HBA1–HPH4: 12.0; HBA2–HPH4: 13.6 | 13 |

| Model 5 | 3 HBA | HBA1–HBA2: 2.8; HBA1–HBA3: 6.0; HBA2–HBA3: 7.6 | 13 |

These models were selected as the most effective for the virtual screening campaign. mdpi.com Such a process represents a rational approach to ligand design, where computational tools are used to filter vast chemical spaces to identify promising candidates like this compound for further investigation against specific biological targets. nih.govucr.edu The ultimate goal is to find novel molecules with desired biological activity based on a structural hypothesis of interaction. nih.gov

Mechanistic Studies of 3 Amino Azacyclotridecan 2 One in Biological Systems

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects. patsnap.com For 3-Amino-azacyclotridecan-2-one, research has centered on its inhibitory effects against specific classes of enzymes, notably proteases involved in tissue remodeling and viral replication. Inhibition can be reversible, where the inhibitor's binding is temporary, or irreversible, involving permanent covalent bond formation. du.ac.inresearchgate.net

Studies on Matrix Metalloproteinase (MMP) Inhibition by this compound

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). kuleuven.be Their activity is implicated in various physiological and pathological processes, including cancer and arthritis. rcsb.org

Research has identified this compound as an inhibitor of MMPs, specifically human neutrophil collagenase (MMP-8). drugbank.compitt.edu Structural biology studies have provided detailed insights into this inhibitory relationship. The crystal structure of the catalytic domain of MMP-8 in a complex with this compound has been resolved, revealing the precise nature of the interaction. rcsb.org In this complex, the compound is classified as a right-hand-side inhibitor, meaning it binds to the S1' to S3' substrate-binding subsites of the enzyme. rcsb.org This mode of binding physically obstructs the active site, preventing the natural substrate from being processed.

Table 1: Structural Data for this compound Interaction with MMP-8

| PDB ID | Target Enzyme | Ligand Code | Description | Resolution | Source |

|---|---|---|---|---|---|

| 1KBC | Human Neutrophil Collagenase (MMP-8) | RIN | Crystal structure of the catalytic domain of MMP-8 complexed with the inhibitor. | 1.8 Å | rcsb.orgebi.ac.uk |

Mechanistic Research on Interactions with Viral Proteases (e.g., SARS-CoV-2 Mpro, PLpro, RdRp)

The COVID-19 pandemic spurred extensive research into inhibitors of key SARS-CoV-2 enzymes, which are critical for the viral life cycle. nih.gov Three primary targets include the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp). mdpi.comscielo.br Mpro and PLpro are essential for processing viral polyproteins into functional units, while RdRp is the core enzyme for replicating the viral RNA genome. nih.govpensoft.netf1000research.com

In silico screening studies of large compound databases have identified this compound (listed under its DrugBank ID, DB08476) as a potential inhibitor of these crucial SARS-CoV-2 targets. mdpi.com Computational docking analyses were performed to predict the binding affinity of the compound to Mpro, PLpro, and RdRp. mdpi.com These studies suggest that the macrolactam structure can fit into the active or allosteric sites of these enzymes, potentially disrupting their function. While these findings are based on computational models, they provide a strong rationale for further experimental validation to confirm the antiviral potential and elucidate the precise inhibitory mechanism, whether competitive, non-competitive, or otherwise. mdpi.commdpi.com

Analysis of Other Enzyme-Modulating Activities

Currently, the primary focus of mechanistic research on this compound has been on its interactions with matrix metalloproteinases and, more recently, viral proteases. There is limited information in the published literature regarding its modulatory activities on other enzyme classes, such as kinases, phosphatases, or transferases. Further investigation is required to broaden the understanding of its enzymatic interaction profile.

Molecular Interactions with Specific Biological Targets (e.g., hydrogen bonding networks, hydrophobic interactions, covalent modifications)

The biological activity of a compound is dictated by its molecular interactions with its target. These interactions can range from weak van der Waals forces to strong, permanent covalent bonds. researchgate.net

For the inhibition of MMP-8, the interaction is non-covalent. rcsb.org The crystal structure of the 1KBC complex shows the inhibitor situated in the enzyme's active site cleft. rcsb.org The mechanism of binding involves a network of interactions between the compound and the amino acid residues of the S1'-S3' subsites. rcsb.org Based on general principles of MMP inhibitors, these interactions likely include hydrophobic contacts between the hydrocarbon chain of the macrolactam and nonpolar residues in the binding pocket, as well as hydrogen bonds involving the amino and carbonyl groups of the inhibitor. mdpi.com The primary interaction for many MMP inhibitors is the coordination of a zinc-binding group to the catalytic Zn2+ ion; however, the specific interactions for this compound are defined by its placement within the subsites. kuleuven.bercsb.org

In the context of SARS-CoV-2 viral proteases, the interactions are predicted via molecular docking. mdpi.com These models suggest that the compound's binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions within the target sites of Mpro, PLpro, and RdRp.

Table 2: Summary of Molecular Interactions

| Biological Target | Interaction Type | Mechanistic Details | Source |

|---|---|---|---|

| Matrix Metalloproteinase-8 (MMP-8) | Non-covalent | Binds to S1'-S3' subsites; likely involves hydrophobic interactions and hydrogen bonding. | rcsb.orgmdpi.com |

| SARS-CoV-2 Proteases (Mpro, PLpro, RdRp) | Non-covalent (Predicted) | Predicted to form hydrogen bonds and hydrophobic interactions within enzyme binding sites. | mdpi.com |

Mechanistic Insights into Antimicrobial Activity (e.g., disruption of bacterial cell membranes, inhibition of essential metabolic pathways)

Macrolactam structures are found in a number of compounds used as antibiotics, suggesting a potential role for this compound in this area. mdpi.com While direct mechanistic studies on this specific compound are limited, the mechanisms of other antimicrobial agents with similar structural features, such as cationic polymers or alkaloids, can provide potential models. mdpi.comscielo.br

One of the most common antimicrobial mechanisms involves the disruption of the bacterial cell membrane. frontiersin.org This can occur through electrostatic interactions between a positively charged molecule and the negatively charged components of the bacterial membrane, leading to membrane depolarization, pore formation, and leakage of cellular contents. scielo.brcaymanchem.com Another potential mechanism is the chelation of essential metal ions required for microbial growth or the inhibition of key metabolic pathways, such as those involved in protein or nucleic acid synthesis. mdpi.comscielo.brnih.gov The presence of the amino group in this compound could allow it to carry a positive charge and interact with bacterial membranes, a hypothesis that warrants experimental investigation.

Mechanistic Research on Anticancer Activity (e.g., in vitro studies on cell proliferation pathways, apoptosis induction)

The potential for this compound and related structures in cancer therapy is an emerging area of interest. Some database entries suggest a link between this compound and the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells. ambeed.comdrugbank.com

Mechanisms of anticancer activity for various compounds often involve the selective permeation of cancer cell membranes, which are structurally different from those of healthy cells. biorxiv.org Once inside the cell, the compound can trigger apoptosis through several pathways. One major route is the intrinsic or mitochondrial pathway, which can be initiated by cellular stress. researchgate.net This leads to mitochondrial damage, the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of caspase enzymes (like caspase-9 and caspase-3) that execute cell death. researchgate.net Other compounds exert their effects by inhibiting critical cell proliferation pathways, such as the PI3K/AKT signaling pathway, or by disrupting the cell's structural components through actions like tubulin inhibition. frontiersin.orgmdpi.com In silico docking studies on the related compound azacyclotridecan-2-one (B7770625) have shown favorable binding energy against cancer-related protein targets, lending support to the potential for this structural class in oncology research. nih.gov

Elucidation of Biological Pathways Modulated by this compound

Research into the biological activities of this compound has identified its interaction with specific enzymatic pathways, suggesting its role as a modulator of key biological processes. The primary pathways identified involve matrix metalloproteinases and, through computational models, viral proteases.

One of the most clearly defined interactions for this compound is with Matrix Metalloproteinase-8 (MMP-8), also known as neutrophil collagenase. ebi.ac.uk Structural data from the Protein Data Bank (PDB entry 1KBC) shows the compound bound to MMP-8, indicating an inhibitory function. ebi.ac.uknih.gov MMP-8 is a zinc-dependent endopeptidase that plays a crucial role in the breakdown of extracellular matrix components, particularly type I collagen. ebi.ac.uk By inhibiting MMP-8, this compound can interfere with processes such as tissue remodeling, inflammation, and immune cell migration. The biological function of MMP-8 is classified as metalloendopeptidase and metallopeptidase activity. ebi.ac.uk

Furthermore, in silico screening studies have explored the potential of this compound against viral targets, specifically those related to SARS-CoV-2. mdpi.comnih.gov These computational studies identified this compound (listed under its DrugBank ID, DB08476) as a potential inhibitor of key viral enzymes essential for the virus's life cycle, such as the main protease (Mpro), papain-like protease (PLpro), and RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov The compound was highlighted as an experimental drug from the macrolactam class, a group of compounds known for antibiotic properties. mdpi.comnih.gov The research predicted a pIC50 value (a measure of inhibitory potency) greater than 6.6, with some models suggesting a value as high as 7.5, indicating significant potential inhibitory activity against viral replication pathways. mdpi.com

| Research Area | Target Pathway/Enzyme | Findings | Source(s) |

| Enzyme Inhibition | Matrix Metalloproteinase-8 (MMP-8) | Structural evidence confirms binding to MMP-8, suggesting inhibition of its metalloendopeptidase activity. | ebi.ac.uknih.gov |

| In Silico Screening | SARS-CoV-2 Viral Enzymes (Mpro, PLpro, RdRp) | Identified as a potential inhibitor with a predicted pIC50 > 6.6, suggesting interference with viral replication. | mdpi.comnih.gov |

Studies on Structure-Function Relationships in Biological Contexts

The biological activity of this compound is intrinsically linked to its distinct chemical structure, which features a 13-membered macrolactam ring with an amino group at the third position. nih.gov This specific arrangement of functional groups dictates its interaction with biological targets.

Interaction with MMP-8: The structure-function relationship is well-illustrated by its binding to the active site of MMP-8. The key structural features enabling this interaction are:

The Macrolactam Ring: The large, 13-membered ring structure allows the molecule to fit within the binding pocket of the enzyme.

The Amino Group (-NH2): The amino group at the C3 position is critical for forming specific hydrogen bonds with amino acid residues in the enzyme's active site.

The Carbonyl Group (C=O): The lactam carbonyl group also participates in hydrogen bonding.

Zinc Ion Coordination: MMP-8 is a zinc-dependent enzyme. ebi.ac.uk The functional groups of this compound are positioned to interact with the catalytic zinc ion in the active site, which is a common mechanism for MMP inhibitors. ebi.ac.uk

Predicted Antiviral Activity: In the context of its predicted antiviral effects, in silico pharmacophore modeling has provided insights into its structure-function relationship. mdpi.comnih.gov These models suggest that the molecule's efficacy is related to the spatial arrangement of its hydrogen bond acceptors (HBAs). mdpi.comnih.gov For instance, one pharmacophore model identified for potential SARS-CoV-2 inhibitors consists of three HBAs at specific distances from one another. mdpi.comnih.gov The carbonyl oxygen and the amino nitrogen of this compound can act as such HBAs, allowing it to fit the pharmacophore model and potentially bind to the active sites of viral proteases. mdpi.comnih.gov

| Structural Feature | Functional Role in Biological Interaction | Example(s) | Source(s) |

| 13-Membered Macrolactam Ring | Provides the necessary scaffold to fit into enzyme active sites. | Binding to MMP-8 pocket. | ebi.ac.uknih.gov |

| Amino Group (at C3) | Acts as a hydrogen bond donor/acceptor for specific interactions with target residues. | Key for binding specificity in MMP-8. | ebi.ac.uknih.gov |

| Lactam Carbonyl Group | Functions as a hydrogen bond acceptor. | Interaction with MMP-8; fits antiviral pharmacophore models. | ebi.ac.ukmdpi.comnih.gov |

| Overall Molecular Geometry | Allows for coordination with the catalytic zinc ion in metalloenzymes. | Inhibition of zinc-dependent MMP-8. | ebi.ac.uk |

Structure Activity Relationship Sar Studies of 3 Amino Azacyclotridecan 2 One Derivatives

Design and Synthesis of Analogues with Targeted Modifications at the Amino Group and Lactam Ring

The rational design of analogues of 3-Amino-azacyclotridecan-2-one focuses on two primary sites for modification: the C3-amino group and the N1-lactam nitrogen. These positions offer opportunities to modulate polarity, basicity, and steric bulk, which can significantly impact target binding and cellular permeability.

The synthesis of these analogues can be approached through several established strategies for macrolactam construction. A common method for producing the parent 13-membered ring, known as laurolactam, is the Beckmann rearrangement of cyclododecanone (B146445) oxime. wikipedia.org More versatile laboratory-scale syntheses often employ ring-closing metathesis (RCM), which has proven effective for creating libraries of 13- to 18-membered macrolactams. nih.govcam.ac.uk

For instance, a synthetic route to the core azacyclotridecan-2-one (B7770625) scaffold can start from a smaller cyclic ketone, which undergoes ring expansion followed by functional group manipulations to yield the desired lactam. nih.govacs.org To introduce diversity at the C3-amino position, precursors with protected amino groups are used, allowing for deprotection and subsequent derivatization (e.g., acylation, alkylation) in the final steps. Modifications at the N1-lactam nitrogen can be achieved by alkylating the lactam with various electrophiles.

A hypothetical synthetic campaign could generate a library of analogues as detailed in the table below, allowing for a systematic exploration of the chemical space around the parent molecule.

| Compound ID | Modification Site | Substituent (R) | Synthetic Strategy | Rationale for Modification |

|---|---|---|---|---|

| A-01 | C3-NH₂ | -NH-C(O)CH₃ (Acetyl) | Acylation of the C3-amino group | Neutralize charge, add hydrogen bond acceptor |

| A-02 | C3-NH₂ | -NH-CH₂Ph (Benzyl) | Reductive amination | Increase lipophilicity and steric bulk |

| A-03 | N1-H | -CH₃ (Methyl) | N-alkylation of the lactam | Remove hydrogen bond donor, increase lipophilicity |

| A-04 | N1-H | -(CH₂)₃NH₂ (Aminopropyl) | N-alkylation with a protected aminopropyl halide | Introduce a secondary basic center |

Systematic Variation of Ring Size and Heteroatom Substitution in Macrolactam Analogues

In a study of macrocyclic proteasome inhibitors, the reaction rate was found to be governed by ring size, with an 11-membered macrolactam being more reactive than its 12- and 13-membered counterparts. rsc.orgrsc.org Conversely, research on a series of antimalarial macrolactams showed a clear SAR trend where potency decreased as the ring size was increased from 13 to 14 members. acs.orgnih.gov This suggests an optimal conformational arrangement is achieved with the 13-membered ring for that specific target. A direct comparison of azacycloundecan-2-one (B87043) (11-membered) and azacyclotridecan-2-one (13-membered) noted that the larger ring possesses lower ring strain, making it less reactive but more thermally stable.

Heteroatom substitution within the macrolactam backbone is another strategy to modulate physicochemical properties. Replacing a methylene (B1212753) (-CH₂-) unit with an oxygen or sulfur atom can alter the ring's conformation, polarity, and hydrogen bonding capacity. For example, the introduction of an oxygen atom into a macrolactam ring was shown to increase polarity and improve solubility. Similarly, sulfur substitution has been used to create thiasyrbactin analogues, where the sulfide (B99878) influences the ring's low-energy conformations. escholarship.org

| Ring Size (Atoms) | Analogue Class | Observed Effect on Activity/Property | Reference |

|---|---|---|---|

| 11 | Proteasome Inhibitors | Highest reactivity (k₂) | rsc.org |

| 12 | Proteasome Inhibitors | Intermediate reactivity | rsc.org |

| 13 | Antimalarial Agents | Most potent in the series (13 vs 14) | acs.orgnih.gov |

| 14 | Antimalarial Agents | Decreased potency compared to 13-membered ring | acs.orgnih.gov |

| 11 vs 13 | Azacycloalkanones | 13-membered ring is less reactive, more stable |

Elucidation of Key Pharmacophoric Features Responsible for Biological Activity and Selectivity

A pharmacophore is a three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. fiveable.me Identifying the pharmacophore of this compound derivatives is key to understanding their mechanism of action and designing more potent compounds. This is often achieved through computational ligand-based or structure-based modeling. fiveable.menih.gov

In an in silico screening that identified this compound as a potential SARS-CoV-2 inhibitor, subsequent pharmacophore modeling was performed. nih.gov The resulting models for potent antiviral compounds highlighted the importance of specific arrangements of hydrogen bond acceptors (HBA) and hydrophobic (HPH) interaction points. nih.gov For macrolactams, the carbonyl oxygen of the lactam is a key HBA, while the amino group can act as a hydrogen bond donor (HBD). The long aliphatic chain of the 13-membered ring provides a significant hydrophobic region.

The key pharmacophoric features for this class of compounds can be summarized as follows:

| Pharmacophoric Feature | Structural Element | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Lactam Carbonyl (C=O) | Interaction with donor groups (e.g., -NH, -OH) in the target's active site |

| Hydrogen Bond Donor (HBD) | C3-Amino Group (-NH₂) | Interaction with acceptor groups (e.g., C=O, N) in the active site |

| Hydrophobic Region (HPH) | Aliphatic Ring Backbone | Van der Waals interactions with nonpolar pockets in the target |

| Positive Ionizable | C3-Amino Group (-NH₃⁺ at physiological pH) | Ionic interactions with negatively charged residues (e.g., Asp, Glu) |

These features provide a template for virtual screening of compound libraries and for the design of new analogues with enhanced target affinity and selectivity.

Correlation of Conformational Preferences with Biological Activity Profiles

Bioactive natural products often possess significant conformational flexibility, yet they typically adopt a limited set of preferred low-energy conformations. rsc.org The specific three-dimensional shape, or "bioactive conformation," that a macrolactam adopts when binding to its target is fundamental to its activity. Therefore, correlating the conformational preferences of this compound derivatives with their biological effects is a critical aspect of SAR.

Studies on other macrolactams have underscored this principle. For the cytotoxic macrolactam vicenistatin, the synthesis of analogues revealed that maintaining a fixed conformation of the aglycon (the non-sugar portion) was essential for its biological activity. nih.gov Similarly, for the syrbactin family of proteasome inhibitors, detailed NMR analysis (NOESY) was used to determine the predominant transannular conformations in solution, which provided insight into their binding mode. escholarship.org

The conformation of the macrocycle can also influence the reactivity of embedded functional groups. The ring strain in some macrolactams can enhance the electrophilicity of an α,β-unsaturated amide, making it more susceptible to nucleophilic attack by a residue in the target's active site, a mechanism seen in some covalent inhibitors. nih.gov For derivatives of this compound, the large, flexible 13-membered ring can adopt multiple conformations. Computational modeling and NMR spectroscopy are essential tools to identify the low-energy conformers and to understand how structural modifications—such as N-alkylation or changes in ring size—shift the conformational equilibrium. A successful analogue is one that preferentially adopts the bioactive conformation required for optimal interaction with its biological target.

Rational Design of New Macrolactam Scaffolds Based on SAR Data

The culmination of SAR studies is the ability to rationally design novel molecular scaffolds with improved properties. By integrating data on how modifications to the amino group, lactam ring, ring size, and conformation affect biological activity, new generations of inhibitors can be developed. This process often moves beyond simple analogue synthesis to "scaffold hopping," where the core structure is significantly altered while preserving the key pharmacophoric features.

One powerful strategy is function-oriented synthesis, which aims to simplify complex natural product structures down to their essential pharmacophores, creating more synthetically accessible and "drug-like" molecules. rsc.org For example, if SAR studies indicated that a specific spatial arrangement of the amino group and lactam carbonyl is critical, but the entire 13-membered aliphatic chain is not, a new scaffold could be designed that holds these key groups in the correct orientation using a different, perhaps more rigid or synthetically tractable, framework.

Advanced Research Applications and Methodological Developments for 3 Amino Azacyclotridecan 2 One

Application in Chemical Biology Probes and Affinity Labeling Studies

Chemical biology probes are essential tools for elucidating the function of biomolecules within their native environments. 3-Amino-azacyclotridecan-2-one has been identified as a valuable molecule in this context, primarily functioning as an inhibitor for specific enzymes. Its utility as a probe is exemplified by its interaction with human neutrophil collagenase (also known as Matrix Metalloproteinase-8, MMP-8), an enzyme implicated in tissue remodeling and inflammatory diseases.

The binding of this compound to neutrophil collagenase has been structurally characterized and is documented in the Protein Data Bank (PDB entry 1KBC). nih.govdrugbank.com In this capacity, the compound acts as an affinity label, a small molecule that binds to a specific protein target with high affinity, thereby allowing researchers to study the enzyme's active site and function. drugbank.com The interaction is non-covalent, but its specificity allows the compound to serve as a probe to investigate the roles of this particular collagenase in physiological and pathological processes.

Molecular probes like this compound are crucial for validating new drug targets and understanding complex biological signaling pathways. rsc.org By selectively inhibiting a target, these probes can help determine the downstream effects and biological consequences of that enzyme's activity.

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening Methodologies

Combinatorial chemistry involves the synthesis of a large number of different but structurally related molecules, known as a chemical library, which can then be rapidly assessed for biological activity through high-throughput screening (HTS). combichemistry.comvipergen.com The goal is to accelerate the discovery of lead compounds for drug development or to identify molecular tools for chemical biology. imperial.ac.uk Macrolactam structures, including this compound, are valuable scaffolds for such libraries due to their conformational pre-organization and the potential for introducing diverse functional groups.

A significant application of this compound in this area has been its inclusion in large-scale computational screening campaigns. In a notable study, the DrugBank database, which contains thousands of experimental drugs, was screened in silico to identify potential inhibitors of key SARS-CoV-2 enzymes. nih.gov this compound (identified by its DrugBank ID, DB08476) was among the compounds evaluated for its potential to bind to viral proteases.

The study predicted a high binding affinity for this compound against the viral targets. This type of HTS, though computational, is critical for rapidly triaging vast numbers of compounds and prioritizing a smaller, more manageable set for subsequent experimental validation. unchainedlabs.com

| Compound | Screening Target | Methodology | Predicted pIC₅₀ | Finding |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Proteases | QSAR and Molecular Docking | 7.5 | Identified as one of the top two compounds with the highest predicted inhibitory activity out of over 6,000 drugs screened. |

Innovative Analytical Techniques for the Detection and Quantification of this compound in Research Samples

The detection and quantification of specific molecules in complex biological or environmental samples require sensitive and precise analytical methods. For this compound and its analogues, chromatographic techniques coupled with mass spectrometry have proven to be particularly effective.

Gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify derivatives of this compound in natural product extracts. For instance, a related compound, 1-(3-aminopropyl)-azacyclotridecan-2-one, was identified in ethanolic extracts of propolis from Chihuahua, Mexico, demonstrating the ability of GC-MS to detect this class of molecules in a complex matrix. nih.gov This same analogue was also detected in spruce bark extracts, further highlighting the utility of chromatographic methods for its identification. cabidigitallibrary.org

For quantitative studies in biological fluids, more elaborate sample preparation and analytical protocols are often employed. Advanced methods can involve sample clean-up, derivatization, and analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. A detailed protocol used for quantifying proteins in plasma samples, which can be adapted for small molecules, involves reduction with dithiothreitol, alkylation with iodoacetamide, and subsequent analysis, ensuring high precision and accuracy. google.com Such innovative and rigorous analytical techniques are essential for pharmacokinetic studies and for quantifying the compound in various research samples.

| Compound Detected | Analytical Method | Sample Matrix | Retention Time (min) | Reference |

|---|---|---|---|---|

| 1-(3-aminopropyl)-azacyclotridecan-2-one | Gas Chromatography-Mass Spectrometry (GC-MS) | Chihuahua Propolis Extract | 28.096 | nih.gov |

| 1-(3-aminopropyl)-azacyclotridecan-2-one | Chromatographic Analysis | Spruce Bark Extract | 20.516 | cabidigitallibrary.org |

Studies on the Biosynthesis or Natural Occurrence of this compound in Biological Extracts

Many macrolactams are natural products, often synthesized by microorganisms, particularly bacteria from the genus Streptomyces. researchgate.net These compounds frequently exhibit potent biological activities, such as antibiotic properties. researchgate.net While this compound itself is listed as an experimental drug, its structural class is firmly rooted in natural product chemistry. drugbank.comresearchgate.net Computational tools have assigned it a Natural Product (NP) likeness score of 0.23, suggesting a moderate probability of it being of natural origin. naturalproducts.net

Evidence for the natural occurrence of this structural family is supported by the detection of its analogue, 1-(3-aminopropyl)-azacyclotridecan-2-one, in natural sources like bee propolis and spruce bark. nih.govcabidigitallibrary.org The biosynthesis of related macrolactams in actinomyces bacteria is an area of active research. These pathways often involve hybrid polyketide synthase/nonribosomal peptide synthase (PKS/NRPS) assembly lines. researchgate.net Studies on similar macrolactams suggest that β-amino acids, such as β-aminobutyrate, often serve as the starter units for the biosynthetic assembly, a process initiated by enzymes like glutamate (B1630785) 2,3-aminomutase. researchgate.net The investigation into these biosynthetic pathways offers opportunities for generating novel macrolactam derivatives through genetic engineering and mutasynthesis. researchgate.net

| Compound | Natural Source | Organism/Origin |

|---|---|---|

| 1-(3-aminopropyl)-azacyclotridecan-2-one | Propolis | Bees (Apis mellifera), Chihuahua, Mexico nih.gov |

| 1-(3-aminopropyl)-azacyclotridecan-2-one | Spruce Bark | Picea sp. cabidigitallibrary.org |

Development of Advanced Spectroscopic Methods (e.g., EPR spectroscopy) for Investigating Radical Intermediates or Spin-Labeled Analogues

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique that specifically detects molecules with unpaired electrons, such as free radicals or spin labels. farmaceut.org This method can provide detailed insights into reaction mechanisms involving radical intermediates or the structure and dynamics of spin-labeled biomolecules.

While direct EPR studies on this compound are not widely published, research on structurally similar compounds demonstrates the applicability of this technique. For example, EPR spectroscopy, combined with a spin-trapping technique using Phenyl N-tert-butylnitrone (PBN), was used to study the radical intermediates formed during the irradiation of 1-chloro-azacyclotridecan-2-one, a closely related macrolactam. farmaceut.org This study successfully identified and characterized both carbon-centered and chlorine-centered radical adducts, showcasing how EPR can elucidate complex reaction mechanisms for this class of compounds. farmaceut.org

Furthermore, the amino group in this compound provides a convenient handle for chemical modification. It could be covalently linked to a stable nitroxide radical, such as TEMPO or TOAC, to create a spin-labeled analogue. nih.govresearchgate.net Such analogues are invaluable in structural biology. By incorporating the spin-labeled molecule into a biological system, EPR can be used to measure distances, probe local environments, and monitor conformational changes in proteins or peptides, offering dynamic information that is often inaccessible by other methods. nih.gov

| Radical Species | Description | Hyperfine Splitting Constant (a) |

|---|---|---|

| Crad-PBN | Carbon-centered radical adduct of PBN | aN = 14.3 G, aH = 2.4 G |

| Cl-PBN | Chlorine-centered radical adduct of PBN | aN = 12.9 G, aCl = 6.0 G, aCl = 5.1 G |

Q & A

How do PICO/FINER frameworks apply to formulating research questions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.